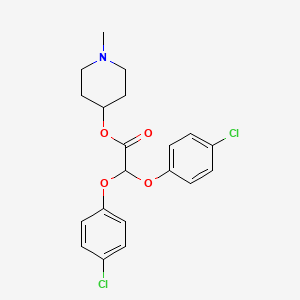
Lifibrate
Vue d'ensemble
Description
Lifibrate est un composé chimique connu pour son rôle d'inhibiteur de la cholinephosphotransférase (CPT), de la phosphatidyl-N,N-diméthyléthanolamine N-méthyltransférase (PDE-NMT) et de la phosphatidyl-N-méthyléthanolamine N-méthyltransférase (PME-NMT) . Il a été principalement utilisé comme agent hypolipidémiant sérique et a montré un potentiel dans l'atténuation des dommages de la barrière hémato-encéphalique après un accident vasculaire cérébral ischémique .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Lifibrate peut être synthétisé par une série de réactions chimiques impliquant les matières premières et les réactifs appropriés. Les conditions réactionnelles comprennent souvent l'utilisation de solvants, de catalyseurs et de réglages spécifiques de température et de pression pour optimiser le rendement et la pureté du produit.
Méthodes de production industrielle : La production industrielle de this compound implique le passage à plus grande échelle du processus de synthèse en laboratoire. Cela nécessite l'utilisation d'équipements et d'installations de qualité industrielle pour garantir la qualité et la quantité constantes du composé. Le processus de production peut également impliquer des étapes de purification supplémentaires pour éliminer toute impureté et garantir que le produit final répond aux spécifications requises .
Analyse Des Réactions Chimiques
Types de réactions : Lifibrate subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Ces réactions sont essentielles pour modifier la structure et les propriétés du composé afin d'obtenir les effets souhaités .
Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant this compound comprennent les agents oxydants, les agents réducteurs et les nucléophiles. Les conditions réactionnelles, telles que la température, la pression et le choix du solvant, sont soigneusement contrôlées pour garantir le résultat souhaité .
Principaux produits formés : Les principaux produits formés à partir des réactions impliquant this compound dépendent des conditions réactionnelles et des réactifs spécifiques utilisés. Ces produits peuvent inclure divers dérivés de this compound avec des groupes fonctionnels modifiés et des propriétés améliorées .
Applications de la recherche scientifique
This compound a un large éventail d'applications de recherche scientifique, y compris son utilisation en chimie, en biologie, en médecine et dans l'industrie. En chimie, il est utilisé comme réactif pour étudier diverses voies biochimiques et réactions . En biologie, this compound a montré qu'il atténuait les dommages de la barrière hémato-encéphalique après un accident vasculaire cérébral ischémique, ce qui en fait un outil précieux pour la recherche neurologique . En médecine, this compound est utilisé comme agent hypolipidémiant, aidant à gérer des affections telles que l'hyperlipidémie . Dans l'industrie, this compound est utilisé dans la production de divers produits pharmaceutiques et chimiques .
Mécanisme d'action
This compound exerce ses effets en inhibant la cholinephosphotransférase (CPT), la phosphatidyl-N,N-diméthyléthanolamine N-méthyltransférase (PDE-NMT) et la phosphatidyl-N-méthyléthanolamine N-méthyltransférase (PME-NMT) . Ces enzymes jouent un rôle crucial dans le métabolisme lipidique, et leur inhibition entraîne une réduction des taux de lipides sériques. De plus, this compound a montré qu'il bloquait l'activation de la voie de signalisation MLCK/p-MLC, qui est impliquée dans la perméabilité de la barrière hémato-encéphalique lors d'un accident vasculaire cérébral ischémique .
Applications De Recherche Scientifique
Lifibrate has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for studying various biochemical pathways and reactions . In biology, this compound has been shown to attenuate blood-brain barrier damage following ischemic stroke, making it a valuable tool for neurological research . In medicine, this compound is used as a lipid-lowering agent, helping to manage conditions such as hyperlipidemia . In industry, this compound is used in the production of various pharmaceuticals and chemical products .
Mécanisme D'action
Lifibrate exerts its effects by inhibiting cholinephosphotransferase (CPT), phosphatidyl-N,N-dimethylethanolamine N-methyltransferase (PDE-NMT), and phosphatidyl-N-methylethanolamine N-methyltransferase (PME-NMT) . These enzymes play a crucial role in lipid metabolism, and their inhibition leads to a reduction in serum lipid levels. Additionally, this compound has been shown to block the activation of the MLCK/p-MLC signaling pathway, which is involved in blood-brain barrier permeability during ischemic stroke .
Comparaison Avec Des Composés Similaires
Lifibrate est similaire à d'autres agents hypolipidémiants, tels que le clofibrate et le fénofibrate . il possède des propriétés uniques qui le distinguent de ces composés. Par exemple, this compound a montré qu'il avait des effets neuroprotecteurs en plus de ses propriétés hypolipidémiantes . Cela en fait un composé précieux pour la recherche cardiovasculaire et neurologique.
Liste des composés similaires :- Clofibrate
- Fénofibrate
- Gemfibrozil
Propriétés
IUPAC Name |
(1-methylpiperidin-4-yl) 2,2-bis(4-chlorophenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Cl2NO4/c1-23-12-10-18(11-13-23)25-19(24)20(26-16-6-2-14(21)3-7-16)27-17-8-4-15(22)5-9-17/h2-9,18,20H,10-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGIAPPCJRFVEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC(=O)C(OC2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046217 | |
| Record name | Lifibrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22204-91-7 | |
| Record name | Lifibrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22204-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lifibrate [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022204917 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lifibrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lifibrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.748 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LIFIBRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4X961F8Z1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


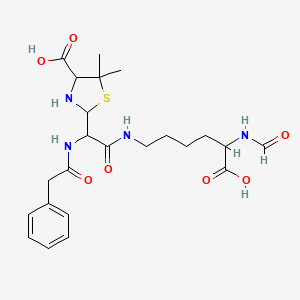

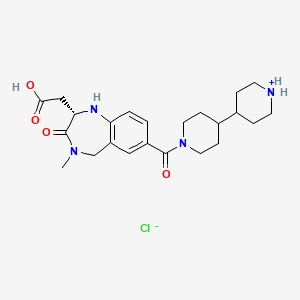
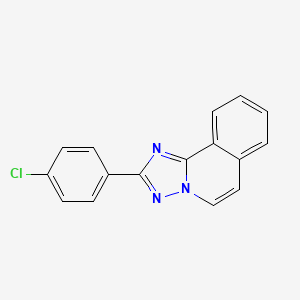

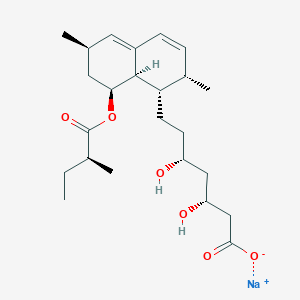
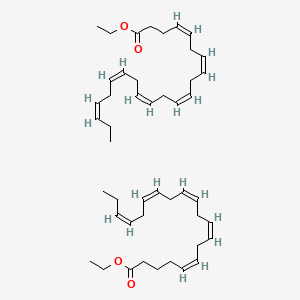
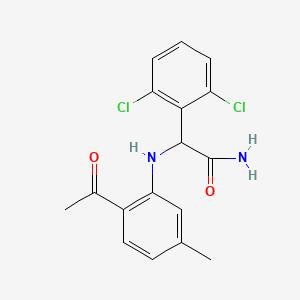
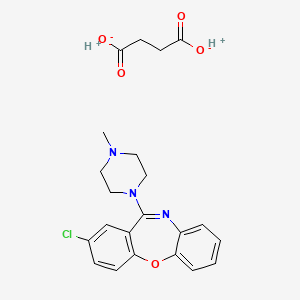
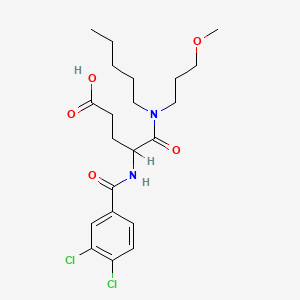
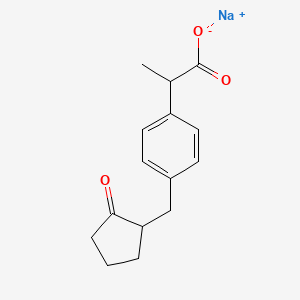
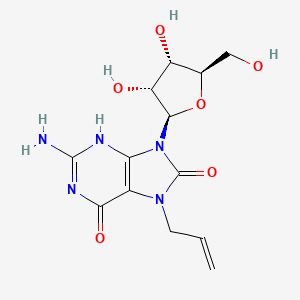
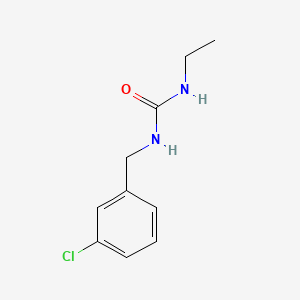
![N-[(4-methylcyclohexyl)carbonyl]-N-pyridin-4-yltryptophanamide](/img/structure/B1675260.png)
